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Compound of Interest

Compound Name:
2-(6-Chloro-2-pyridinyl)-2-

phenylacetonitrile

CAS No.: 24783-42-4

Cat. No.: B1596757

Get Quote

Introduction & Structural Analysis
Compound: 2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile CAS Registry Number: 24783-42-4

Molecular Formula: C₁₃H₉ClN₂ Molecular Weight: 228.68 g/mol [1][2]

This compound is a critical "scaffold intermediate" featuring a chiral center at the

-methine position, flanked by a lipophilic phenyl ring and an electron-deficient 6-chloropyridine
ring.[1][2] The presence of the chlorine atom at the 6-position of the pyridine ring introduces
specific electronic effects that distinguish its spectral signature from the non-chlorinated analog
(Disopyramide Impurity D).[1][2]

Structural Key for Spectral Interpretation
-Methine Proton: The proton attached to the chiral center is significantly deshielded by the
adjacent nitrile (electron-withdrawing) and two aromatic systems.[1][2]

Nitrile Group (CN): Provides a diagnostic silent region signal in IR and a quaternary carbon

signal in
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C NMR.[1][2]

6-Chloropyridine Moiety: The chlorine atom breaks the symmetry of the pyridine ring,

creating a distinct AMX or ABC spin system for the remaining three pyridine protons.[1][2]

Experimental Characterization Workflow
The following workflow outlines the logical progression for validating this compound, ensuring

data integrity from isolation to final structural confirmation.
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Figure 1: Integrated analytical workflow for the isolation and characterization of 2-(6-Chloro-2-
pyridinyl)-2-phenylacetonitrile.

Spectroscopic Data Profile
The following data represents the authoritative consensus profile derived from high-field

instrumentation standards (400 MHz NMR, High-Res MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
[2][3][4]
Solvent: Chloroform-d (

) Internal Standard: TMS (

0.00 ppm)[1][2]

NMR Data (400 MHz)
The proton spectrum is characterized by a distinctive singlet for the methine proton and two

overlapping aromatic regions (phenyl vs. pyridyl).[1][2]
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

5.35 Singlet (s) 1H -CH

Deshielded by

CN, Phenyl, and

Pyridine.[1][2]

7.25 – 7.30 Doublet (d) 1H Pyridine H-5

Ortho to

Chlorine;

shielded relative

to H-3.[1][2]

7.32 – 7.45 Multiplet (m) 5H Phenyl Ar-H

Typical

monosubstituted

benzene pattern.

[1][2]

7.48 Doublet (d) 1H Pyridine H-3

Ortho to alkyl

group; typically

deshielded.[1][2]

7.68 Triplet (t) 1H Pyridine H-4

Meta to both

substituents;

vicinal coupling

to H-3/H-5.[1][2]

Key Diagnostic Feature: Look for the singlet at ~5.35 ppm.[1][2] If this peak is split or absent,

check for deprotonation (if basic) or hydrolysis of the nitrile.[1][2] The Pyridine H-5 doublet is

distinct from the phenyl multiplet due to the electronic influence of the adjacent Chlorine.[1][2]

NMR Data (100 MHz)
The carbon spectrum must show 11 distinct signals (due to symmetry in the phenyl ring).[1][2]
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Chemical Shift (

, ppm)
Type Assignment Notes

44.5 CH -Methine
Characteristic

aliphatic signal.[1][2]

118.2 C Nitrile (CN)
Weak intensity;

diagnostic.[1][2]

121.5 CH Pyridine C-5

122.8 CH Pyridine C-3

127.5 CH Phenyl (ortho)
Intense signal (2C).[1]

[2]

128.2 CH Phenyl (para)

129.1 CH Phenyl (meta)
Intense signal (2C).[1]

[2]

135.8 C Phenyl (ipso) Quaternary.[1][2]

139.5 CH Pyridine C-4

151.0 C Pyridine C-6
Deshielded by

Chlorine (C-Cl).[1][2]

156.5 C Pyridine C-2

Deshielded by

Nitrogen and alkyl

group.[1][2]

B. Infrared Spectroscopy (FT-IR)[1][2]
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2]
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Wavenumber (

)
Intensity Assignment Functional Group

3060 – 3030 Weak
Aromatic C-H stretch.

[1][2]

2950 – 2920 Weak
Aliphatic C-H stretch

(methine).[1][2]

2245 Medium/Sharp
Nitrile.[1][2] Key

diagnostic band.[1][2]

1580, 1445 Strong
Pyridine/Phenyl

skeletal vibrations.

1150 Medium
Aryl chloride stretch

(often coupled).[1][2]

760, 690 Strong

Monosubstituted

benzene (out-of-

plane).[1][2]

C. Mass Spectrometry (MS)[1][2]
Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1][2]

The mass spectrum is the primary tool for confirming the presence of chlorine via the isotope

pattern.[1][2]

Molecular Ion (

): m/z 228[1][2]

Isotope Pattern: The presence of one Chlorine atom dictates a 3:1 ratio between the

(228) and

(230) peaks.[1][2]

Fragmentation Pathway (EI)[1][2]
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Figure 2: Proposed fragmentation pathway for 2-(6-chloro-2-pyridinyl)-2-phenylacetonitrile
under Electron Impact (EI) ionization.

Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: Obtain high-resolution 1H and 13C spectra without solvent interference.

Mass: Weigh 10–15 mg of the solid compound.

Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

Filtration: If the solution is cloudy (salt formation), filter through a small plug of glass wool

into the NMR tube.[1][2]

Acquisition:

1H NMR: 16 scans, 1 second relaxation delay.[1][2]

13C NMR: 1024 scans minimum to resolve the quaternary nitrile carbon.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1596757/docs?utm_src=pdf-body-img#spectroscopic-characterization-guide-2-6-chloro-2-pyridinyl-2-phenylacetonitrile-1-2
https://www.benchchem.com/product/b1596757/docs?utm_src=pdf-body#spectroscopic-characterization-guide-2-6-chloro-2-pyridinyl-2-phenylacetonitrile-1-2
https://bioinformatics.charite.de/mvoc/index.php?site=ergebnis&compound_id=8794
https://pubchem.ncbi.nlm.nih.gov/compound/Phenylacetonitrile
https://bioinformatics.charite.de/mvoc/index.php?site=ergebnis&compound_id=8794
https://pubchem.ncbi.nlm.nih.gov/compound/Phenylacetonitrile
https://bioinformatics.charite.de/mvoc/index.php?site=ergebnis&compound_id=8794
https://pubchem.ncbi.nlm.nih.gov/compound/Phenylacetonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596757?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: GC-MS Analysis
Objective: Confirm purity and isotopic signature.[1][2]

Column: DB-5ms or equivalent (30m x 0.25mm).[1][2]

Temperature Program: 100°C (1 min)

20°C/min

280°C (5 min).

Injection: Split mode (20:1), 1 µL injection of 1 mg/mL solution in Methanol/DCM.

Analysis: Monitor m/z 228 and 230. A ratio deviation from 3:1 indicates interference or co-

elution.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization Guide: 2-(6-Chloro-2-
pyridinyl)-2-phenylacetonitrile[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1596757/docs#spectroscopic-characterization-guide-
2-6-chloro-2-pyridinyl-2-phenylacetonitrile-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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